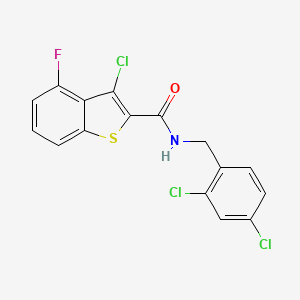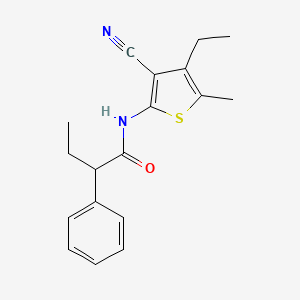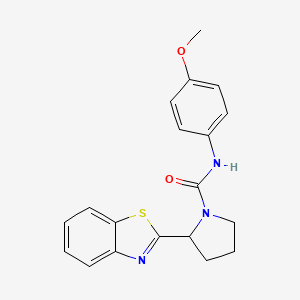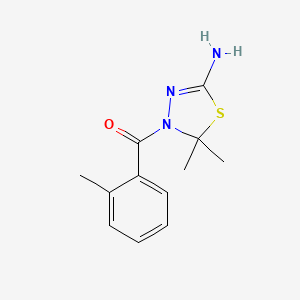![molecular formula C20H18FN5O2 B10979256 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B10979256.png)
3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-4-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-4-ylmethyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidoindazole core, a fluorine atom, and a pyridinylmethyl group, making it an interesting subject for research in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-4-ylmethyl)propanamide typically involves multiple steps, including the formation of the pyrimidoindazole core, introduction of the fluorine atom, and attachment of the pyridinylmethyl group. Common reagents used in these reactions include fluorinating agents, amides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-4-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form. Substitution reactions can introduce new functional groups, altering the compound’s properties.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-4-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid: Shares a similar fluorinated aromatic structure.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains a fluorinated aromatic ring and is used in similar synthetic applications.
Uniqueness
3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-4-ylmethyl)propanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H18FN5O2 |
|---|---|
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
3-(10-fluoro-2-methyl-4-oxo-6H-pyrimido[1,2-b]indazol-3-yl)-N-(pyridin-4-ylmethyl)propanamide |
InChI |
InChI=1S/C20H18FN5O2/c1-12-14(5-6-17(27)23-11-13-7-9-22-10-8-13)20(28)26-19(24-12)18-15(21)3-2-4-16(18)25-26/h2-4,7-10,25H,5-6,11H2,1H3,(H,23,27) |
Clé InChI |
DQMWANQLRAUAII-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N2C(=N1)C3=C(N2)C=CC=C3F)CCC(=O)NCC4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-chlorophenoxy)-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B10979176.png)

![N-cyclooctyl-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide](/img/structure/B10979180.png)
![2-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-(piperidin-1-yl)ethanone](/img/structure/B10979185.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B10979190.png)
![4-methyl-N-[2-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)phenyl]benzamide](/img/structure/B10979198.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B10979209.png)
![1-methyl-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinoxalin-2(1H)-one](/img/structure/B10979224.png)
![3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide](/img/structure/B10979227.png)
![4-{[(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzamide](/img/structure/B10979241.png)

